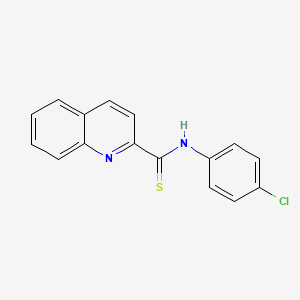

N-(4-chlorophenyl)quinoline-2-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)quinoline-2-carbothioamide” is a chemical compound . Quinolines, which include this compound, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Synthesis Analysis

Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds and has been used as a scaffold for drug development . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Molecular Structure Analysis

The molecular formula of “this compound” is CHClNO . Its average mass is 283.712 Da and its monoisotopic mass is 283.051239 Da .

Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . In the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .

Applications De Recherche Scientifique

Antimicrobial Activities

Research has shown that quinoline derivatives, such as those synthesized via modified Ullmann coupling reactions, exhibit significant antimicrobial properties. These compounds have been tested against various microorganisms, demonstrating their potential as effective antimicrobial agents (Patel, Patel, & Chikhalia, 2018). Additionally, the preparation and evaluation of quinoline derivatives containing an azole nucleus have revealed that some of these compounds show good to moderate activity against a variety of microorganisms, highlighting their potential in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Biosensing Applications

Quinoline derivatives have been explored for their use in biosensors. For instance, a biosensor utilizing an amperometric approach based on a pyrrole amphiphilic monomer-tyrosinase coating has been developed for the detection of environmental pollutants such as cyanide and chlorophenols. This demonstrates the applicability of quinoline-based compounds in environmental monitoring and safety (Besombes, Cosnier, Labbé, & Reverdy, 1995).

Material Science and Corrosion Inhibition

Quinoline derivatives have also found applications in material science, particularly as corrosion inhibitors. A study focused on quinoxaline derivatives, which share structural similarities with quinoline compounds, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This indicates the potential of quinoline derivatives in protecting metals from corrosion, thereby extending their lifespan in industrial applications (Saraswat & Yadav, 2020).

Mécanisme D'action

Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Orientations Futures

Quinolines, including “N-(4-chlorophenyl)quinoline-2-carbothioamide”, have a wide range of biological activities and are used in various fields . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUCVMIYCBNWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)

![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)

![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)